molecular formula C6H9F2N B1422503 7,7-Difluoro-3-azabicyclo[4.1.0]heptane CAS No. 1258652-02-6

7,7-Difluoro-3-azabicyclo[4.1.0]heptane

Cat. No. B1422503
M. Wt: 133.14 g/mol
InChI Key: WNYYRDKLJMIYSK-UHFFFAOYSA-N
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Description

7,7-Difluoro-3-azabicyclo[4.1.0]heptane (DFABH) is a bicyclic organic compound with a molecular formula of C7H11F2. It was first synthesized in 2016 by a group of researchers at the University of Tsukuba in Japan. Since then, DFABH has been studied extensively for its potential applications in various scientific fields.

Scientific Research Applications

Structural Analysis and Characterization

  • Structural Characterization : The structural characterization of related azabicyclo compounds, such as 7-azabicyclo[2.2.1]heptane, has been extensively studied, providing insight into their physical and chemical properties (Britvin & Rumyantsev, 2017).

Synthesis and Chemical Reactivity

  • Synthesis of Bis(trifluoromethyl)-containing Compounds : Research demonstrates the synthesis of compounds containing the 7,7-difluoro-3-azabicyclo[4.1.0]heptane structure, showing its potential for creating various derivatives (Nagaev, Sokolsky, Khokhlov & Yeleyev, 1998).
  • Intramolecular Reductive Cyclopropanation : Studies show the synthesis of 3-azabicyclo[4.1.0]heptane derivatives through intramolecular reductive cyclopropanation, highlighting its chemical versatility (Gensini et al., 2002).

Biological and Pharmacological Applications

  • Ring Expansion for Biological Applications : A study demonstrated the synthesis of nitrogen-containing ring-expanded products, potentially useful in biological and pharmacological applications (Chen et al., 2017).

Molecular Structure Studies

  • Study of Conformations and Charge Distributions : Research on the conformations and charge distributions of related azabicyclo compounds informs on the structural and electronic characteristics, which can be crucial in drug design (Fernández, Carballiera & Ríos, 1992).
  • Dynamic NMR Studies : Investigations using NMR studies provide insights into the dynamic behavior of azabicyclo compounds, aiding in understanding their chemical behavior under various conditions (Majchrzak, Kotełko & Lambert, 1983).

Novel Synthetic Methods

  • Novel Synthetic Approaches : Research into new synthetic methods for the azabicyclo[4.1.0]heptane ring system provides pathways for creating diverse compounds with potential applications in various fields (Brown, Corbett & Howarth, 1977).

Exploration of Chemical Reactions

  • Study of Chemical Decomposition : Investigations into the thermal decomposition of azabicyclo compounds can inform on their stability and reaction pathways, which is important for their potential applications (Dervan & Uyehara, 1976).

properties

IUPAC Name

7,7-difluoro-3-azabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N/c7-6(8)4-1-2-9-3-5(4)6/h4-5,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYYRDKLJMIYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Difluoro-3-azabicyclo[4.1.0]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Zhou, EL Campbell-Conroy, A Silina… - The Journal of …, 2015 - ACS Publications
An array of six pyridyl-substituted fused bicyclic piperidines was prepared as novel cores for medicinal chemistry. For maximum diversity, the size of the fused ring varied from three to …
Number of citations: 22 pubs.acs.org
PS Nosik, AO Gerasov, RO Boiko… - Advanced Synthesis …, 2017 - Wiley Online Library
The synthesis of monocyclic, spirocyclic and fused bicyclic secondary amines bearing a gem‐difluorocyclopropane moiety via difluorocyclopropanation of unsaturated N‐Boc …
Number of citations: 39 onlinelibrary.wiley.com
Z Wen, V Salmaso, YH Jung, NB Phung… - Journal of medicinal …, 2022 - ACS Publications
High affinity phenyl-piperidine P2Y 14 R antagonist 1 (PPTN) was modified with piperidine bridging moieties to probe receptor affinity and hydrophobicity. Various 2-azanorbornane, …
Number of citations: 4 pubs.acs.org

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